molecular formula C15H13ClN4O3S B2984775 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400089-26-1

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2984775
CAS No.: 400089-26-1
M. Wt: 364.8
InChI Key: OXYCSTDBNQDOIG-UHFFFAOYSA-N
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Description

5-[2-Chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 2-chloro-4-(methylsulfonyl)phenyl group at position 5 and a 4-methoxyphenyl group at position 1. This compound’s structure combines electron-withdrawing (chloro, methylsulfonyl) and electron-donating (methoxy) substituents, which influence its physicochemical properties and biological interactions. Crystallographic studies of related tetrazole derivatives reveal planar or near-planar conformations, with substituents like methylsulfonyl enhancing binding affinity to therapeutic targets such as cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name

5-(2-chloro-4-methylsulfonylphenyl)-1-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-11-5-3-10(4-6-11)20-15(17-18-19-20)13-8-7-12(9-14(13)16)24(2,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYCSTDBNQDOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenyl ring without the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group with an amine can produce an aniline derivative.

Scientific Research Applications

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, Compound A lacks the methoxy group, reducing solubility but maintaining antimicrobial potency .
  • Methoxy vs. Halogen Substitution : The 4-methoxyphenyl group in the target compound increases electron density, which may improve metabolic stability compared to Compound D ’s 2-fluorophenyl group, which is smaller and less polar .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to Compound C , which lacks polar substituents .
  • Melting Point : Methylsulfonyl groups elevate melting points (e.g., Compound A melts at ~160°C), whereas halogenated analogs like Compound D melt at 157–159°C .

Research Findings and Implications

  • Crystallographic Insights : The planar conformation of the target compound’s tetrazole core aligns with COX-2 inhibitor binding modes, as seen in related sulfonamide derivatives .
  • Synthetic Feasibility : High-yield synthesis routes (e.g., cyclization of thiosemicarbazides) are applicable to the target compound, similar to Compound B ’s preparation .
  • Structure-Activity Relationship (SAR) : Chloro and methylsulfonyl groups at the para position optimize steric and electronic complementarity with biological targets, while methoxy groups enhance pharmacokinetic profiles .

Biological Activity

5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole (CAS: 400089-26-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C15H13ClN4O3S
  • Molecular Weight : 364.81 g/mol
  • CAS Number : 400089-26-1
  • Purity : >90% .

Synthesis

The synthesis of this compound involves several steps including the preparation of intermediates through nucleophilic substitution reactions. The compound is typically synthesized using commercially available starting materials and standard organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this tetraazole derivative. In vitro assays demonstrate that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Notes
K-562 (Leukemia)10.5Moderate cytotoxicity
HCT-15 (Colon)8.7Significant growth inhibition
SK-MEL-5 (Melanoma)12.3Low cytotoxic effects

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary research indicates that this compound may possess anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the tetraazole derivative was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Case Studies

A case study conducted on the efficacy of this compound involved its application in a mouse model of colon cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

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